molecular formula C8H16N4 B8557168 N,N-Dimethyl-N'-(1-methyl-2-imidazolyl)-1,2-ethane-diamine

N,N-Dimethyl-N'-(1-methyl-2-imidazolyl)-1,2-ethane-diamine

Cat. No. B8557168
M. Wt: 168.24 g/mol
InChI Key: WUTMLPJBSRHAKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04241072

Procedure details

Dissolve 9.5 g. (0.0683 moles) of N-(1-methyl-2-imidazolyl)acetamide in 150 ml. of dimethylformamide under nitrogen. 3.375 g. (0.75 moles) of sodium hydride 50% suspension is added and stirred at 30°-40° C. until gas evolution ceases. The reaction mixture is cooled to room temperature and an additional 3.375 g. of sodium hydride added along with 10.8 g. (0.075 moles) of dimethylaminoethyl chloride hydrochloride. The reaction mixture is stirred at 30°-45° C. until gas evolution ceases and at 50° C. for 1/2 hour and at 90° C. for 2 hours. The mixture is cooled to room temperature, 20 ml. of ethanol added and the mixture evaporated in vacuo. The residue is taken up in 150 ml. of 6 N hydrochloric acid and refluxed for 24 hours. The aqueous acid layer is extracted with hexane and then neutralized with 50 ml. of saturated sodium carbonate. The aqueous layer is extracted with chloroform (100 ml., 10 times) the organic layer washed with saturated sodium chloride, and evaporated to dryness affording 8.8 g. of oil identified as N,N-dimethyl-N'-(1-methyl-2-imidaziolyl)-1,2-ethane-diamine, which is used as in the next step.
Quantity
0.0683 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.075 mol
Type
reactant
Reaction Step Five
[Compound]
Name
N,N-dimethyl-N'-(1-methyl-2-imidaziolyl)-1,2-ethane-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[NH:7][C:8](=O)[CH3:9].[CH3:11][N:12](C)[CH:13]=O.[H-].[Na+].Cl.CN(CCCl)C>C(O)C>[CH3:11][N:12]([CH3:13])[CH2:9][CH2:8][NH:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.0683 mol
Type
reactant
Smiles
CN1C(=NC=C1)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.75 mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0.075 mol
Type
reactant
Smiles
Cl.CN(C)CCCl
Step Six
Name
N,N-dimethyl-N'-(1-methyl-2-imidaziolyl)-1,2-ethane-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 30°-40° C. until gas evolution ceases
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Dissolve 9.5 g
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at 30°-45° C. until gas evolution ceases and at 50° C. for 1/2 hour and at 90° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the mixture evaporated in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
of 6 N hydrochloric acid and refluxed for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous acid layer is extracted with hexane
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with chloroform (100 ml., 10 times) the organic layer
WASH
Type
WASH
Details
washed with saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
affording 8.8 g

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.